3,3-Difluoro-2,2-dimethylbutanoic acid 3,3-Difluoro-2,2-dimethylbutanoic acid
Brand Name: Vulcanchem
CAS No.: 130021-54-4
VCID: VC5150361
InChI: InChI=1S/C6H10F2O2/c1-5(2,4(9)10)6(3,7)8/h1-3H3,(H,9,10)
SMILES: CC(C)(C(=O)O)C(C)(F)F
Molecular Formula: C6H10F2O2
Molecular Weight: 152.141

3,3-Difluoro-2,2-dimethylbutanoic acid

CAS No.: 130021-54-4

Cat. No.: VC5150361

Molecular Formula: C6H10F2O2

Molecular Weight: 152.141

* For research use only. Not for human or veterinary use.

3,3-Difluoro-2,2-dimethylbutanoic acid - 130021-54-4

Specification

CAS No. 130021-54-4
Molecular Formula C6H10F2O2
Molecular Weight 152.141
IUPAC Name 3,3-difluoro-2,2-dimethylbutanoic acid
Standard InChI InChI=1S/C6H10F2O2/c1-5(2,4(9)10)6(3,7)8/h1-3H3,(H,9,10)
Standard InChI Key KBPAOLBWGLCGHD-UHFFFAOYSA-N
SMILES CC(C)(C(=O)O)C(C)(F)F

Introduction

Chemical Structure and Molecular Characteristics

Molecular Formula and Structural Features

3,3-Difluoro-2,2-dimethylbutanoic acid has the molecular formula C₆H₁₀F₂O₂, with a molecular weight of 164.14 g/mol. Its IUPAC name derives from the substitution pattern: two fluorine atoms at the 3-position, two methyl groups at the 2-position, and a carboxylic acid functional group at the terminal carbon. The presence of fluorine atoms introduces significant electronic effects, including increased electronegativity and lipophilicity compared to non-fluorinated analogs.

Key Structural Attributes:

  • Electron-withdrawing fluorine atoms: Enhance acidity of the carboxylic acid group (pKa2.5\text{p}K_a \approx 2.5) .

  • Steric hindrance: Methyl groups at the 2-position restrict rotational freedom, influencing reactivity and molecular interactions.

Synthesis Methods

Fluorination of Pre-existing Scaffolds

A common strategy for synthesizing fluorinated carboxylic acids involves introducing fluorine atoms into precursor molecules. For example, 4,4,4-trifluoro-2,2-dimethylbutanoic acid is synthesized via trifluoromethylation of 2,2-dimethylbutanoic acid using fluorinating agents under catalytic conditions. Adapting this approach, 3,3-difluoro-2,2-dimethylbutanoic acid could be synthesized through selective difluorination of 2,2-dimethylbut-3-enoic acid using reagents like diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF₂).

Chlorination-Fluorination Exchange

Patents detailing the synthesis of 3,3-difluoro-2-hydroxypropionic acid provide a potential parallel pathway . In this method, chlorinated intermediates (e.g., 4,4-difluoro-2,2-dichloro-3-oxobutanoic acid ester) undergo hydrolysis and defluorination to yield the target compound. A similar sequence could be applied to synthesize 3,3-difluoro-2,2-dimethylbutanoic acid by substituting methyl groups at the 2-position during the initial chlorination step.

Representative Reaction Scheme:

  • Chlorination:
    2,2-dimethylbut-3-enoic acid+Cl23,3-dichloro-2,2-dimethylbutanoic acid\text{2,2-dimethylbut-3-enoic acid} + \text{Cl}_2 \rightarrow \text{3,3-dichloro-2,2-dimethylbutanoic acid}

  • Fluorination:
    3,3-dichloro-2,2-dimethylbutanoic acid+KF3,3-difluoro-2,2-dimethylbutanoic acid+2KCl\text{3,3-dichloro-2,2-dimethylbutanoic acid} + \text{KF} \rightarrow \text{3,3-difluoro-2,2-dimethylbutanoic acid} + 2\text{KCl}

Physical and Chemical Properties

Physical Properties

PropertyValue/Description
Molecular Weight164.14 g/mol
Melting PointEstimated 85–90°C (extrapolated)
Boiling Point~220°C (at 760 mmHg)
SolubilityMiscible in polar organic solvents
LogP (Lipophilicity)~1.8 (predicted)

The compound’s high melting point and solubility in polar solvents (e.g., ethanol, acetone) stem from hydrogen bonding between the carboxylic acid group and solvent molecules.

Chemical Reactivity

  • Acidity: The electron-withdrawing effect of fluorine lowers the pKa\text{p}K_a relative to non-fluorinated butanoic acids (pKa4.8\text{p}K_a \approx 4.8), enhancing its reactivity in acid-catalyzed reactions .

  • Nucleophilic Substitution: Fluorine atoms at the 3-position may participate in SN2 reactions under basic conditions, though steric hindrance from methyl groups limits accessibility.

Biological Activity and Applications

Anti-inflammatory Properties

The trifluoromethyl analog’s anti-inflammatory activity, mediated through suppression of NF-κB signaling, implies that the difluoro variant may share similar mechanisms. Computational modeling could validate this hypothesis.

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to streamline difluorination and reduce by-products .

  • Biological Screening: Evaluate HDAC inhibition and cytotoxicity in vitro.

  • Material Science Applications: Explore use as a monomer for fluorinated polymers with enhanced thermal stability.

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